molecular formula C54H85NaO27S B1673334 Holothurin A CAS No. 38-26-6

Holothurin A

Cat. No. B1673334
CAS RN: 38-26-6
M. Wt: 1221.3 g/mol
InChI Key: KXDQPKMJSMCBEY-VOFJYVFSSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Holothurin A is a type of toxin originally isolated from the sea cucumber Actinopyga agassizii . It belongs to the class of compounds known as saponins and are anionic surfactants . Holothurin A can be toxic to humans if ingested in high amounts .


Synthesis Analysis

Desulfated holothurin A (desHA) was identified as the targeted saponin with the highest activity in decreasing low-density lipoprotein-cholesterol (LDL-C) . It significantly blocked the synthesis of fatty acid synthetase while promoting intracellular cholesterol efflux .


Molecular Structure Analysis

Holothuria triterpene glycosides, including Holothurin A, are typically composed of a 3β-hydroxyholost-9 (11)-ene aglycon and a glycosidic moiety comprised of one up to six sugar units, connected to position 3 of the sapogenin .


Chemical Reactions Analysis

The molecular analysis revealed a series of ions consistent with the presence of Holothurin A 3 with an elemental composition of C 54 H 85 NaO 28 S .


Physical And Chemical Properties Analysis

Holothurin A has a chemical formula of C54H85NaO27S and a molar mass of 1221.3 g/mol .

Safety And Hazards

Holothurin A can be toxic to humans if ingested in high amounts . It is also known to have a blocking effect on nerves in desheathed bullfrog sciatic nerve and rat phrenic nerve preparations .

Future Directions

Holothurin A has been found to have diverse biological activities, including osteogenic activity . Both Holothurin A and Echinoside A improved osteoporosis, and these activities depend on the structure of saponins . These findings would provide guidance for the application of saponins in the management of osteoporosis .

properties

CAS RN

38-26-6

Product Name

Holothurin A

Molecular Formula

C54H85NaO27S

Molecular Weight

1221.3 g/mol

IUPAC Name

sodium;[(3R,4R,5R,6S)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-6-[[(1S,2S,5R,6S,9S,10S,13S,16S,18R)-6-[(2S)-5,5-dimethyloxolan-2-yl]-5,10-dihydroxy-2,6,13,17,17-pentamethyl-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-16-yl]oxy]-4-hydroxyoxan-3-yl] sulfate

InChI

InChI=1S/C54H86O27S.Na/c1-22-39(76-45-38(64)41(33(59)26(20-56)74-45)77-44-37(63)40(70-9)32(58)25(19-55)73-44)35(61)36(62)43(72-22)78-42-34(60)27(81-82(67,68)69)21-71-46(42)75-30-13-15-50(6)24-18-29(57)54-47(65)80-52(8,31-12-14-48(2,3)79-31)53(54,66)17-16-51(54,7)23(24)10-11-28(50)49(30,4)5;/h18,22-23,25-46,55-64,66H,10-17,19-21H2,1-9H3,(H,67,68,69);/q;+1/p-1/t22-,23-,25-,26-,27-,28+,29+,30+,31+,32-,33-,34+,35-,36-,37-,38-,39-,40+,41+,42-,43+,44+,45+,46+,50-,51+,52+,53+,54-;/m1./s1

InChI Key

KXDQPKMJSMCBEY-VOFJYVFSSA-M

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](CO[C@H]2O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@H]5C4=C[C@@H]([C@@]67[C@]5(CC[C@@]6([C@](OC7=O)(C)[C@@H]8CCC(O8)(C)C)O)C)O)C)OS(=O)(=O)[O-])O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)OC)O)O.[Na+]

SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5C4=CC(C67C5(CCC6(C(OC7=O)(C)C8CCC(O8)(C)C)O)C)O)C)OS(=O)(=O)[O-])O)O)O)OC9C(C(C(C(O9)CO)O)OC1C(C(C(C(O1)CO)O)OC)O)O.[Na+]

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5C4=CC(C67C5(CCC6(C(OC7=O)(C)C8CCC(O8)(C)C)O)C)O)C)OS(=O)(=O)[O-])O)O)O)OC9C(C(C(C(O9)CO)O)OC1C(C(C(C(O1)CO)O)OC)O)O.[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Holothurin A; 

Origin of Product

United States

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